Sodium 1-methylpiperidine-4-carboxylate

Description

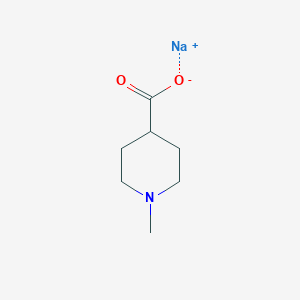

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H12NNaO2 |

|---|---|

Molecular Weight |

165.17 g/mol |

IUPAC Name |

sodium;1-methylpiperidine-4-carboxylate |

InChI |

InChI=1S/C7H13NO2.Na/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

BAROHXRILFDAFV-UHFFFAOYSA-M |

Canonical SMILES |

CN1CCC(CC1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Piperidine 4 Carboxylates

Strategies for Piperidine (B6355638) Ring Formation with Carboxylate Functionality

The formation of the piperidine ring is a fundamental step in the synthesis of a wide array of chemical entities. The presence of a carboxylate group at the 4-position requires specific synthetic design to ensure its compatibility with the ring-forming reactions.

Catalytic hydrogenation of pyridine (B92270) derivatives is a widely employed and efficient method for the synthesis of the piperidine core. This approach typically involves the reduction of a pyridine ring bearing a carboxylate or a precursor group at the 4-position. A variety of catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for this transformation. The reaction conditions, such as solvent, temperature, pressure, and catalyst choice, can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of pyridine-4-carboxylic acid can be carried out using a platinum oxide (PtO2) catalyst under a hydrogen atmosphere.

Transition-metal-catalyzed hydrogenation of pyridines is a common method for producing piperidines. In some cases, the reduction can be performed on a pyridine ring that already contains the desired C4-substituent. For example, derivatives of 4-cyanopyridine (B195900) can be reduced to the corresponding piperidine, followed by hydrolysis of the nitrile to the carboxylic acid.

| Catalyst | Substrate | Product | Reaction Conditions | Reference |

| Platinum oxide (PtO2) | Pyridine-4-carboxylic acid | Piperidine-4-carboxylic acid | Hydrogen gas, acidic or basic solvent | |

| Rhodium on carbon (Rh/C) | Pyridine-4-carboxylic acid | Piperidine-4-carboxylic acid | Hydrogen gas, various solvents | |

| Ruthenium (Ru) | Pyridine derivatives | Piperidine derivatives | High pressure and temperature |

Intramolecular cyclization reactions provide a powerful alternative for the construction of the piperidine ring. These methods often involve the formation of a carbon-nitrogen bond to close the six-membered ring. One common strategy is the reductive amination of a δ-amino ketone or aldehyde that also contains a carboxylate or its precursor. Another approach is the Dieckmann condensation of a diester, which can form a β-keto ester that can then be further manipulated to yield the desired piperidine-4-carboxylate.

Ring-closing metathesis (RCM) has also emerged as a valuable tool for the synthesis of unsaturated piperidine derivatives, which can then be reduced to the saturated piperidine ring. This methodology utilizes ruthenium-based catalysts to cyclize a diene containing a nitrogen atom.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like piperidines in a single synthetic operation. The Hantzsch pyridine synthesis, for example, can be adapted to produce dihydropyridines, which can then be oxidized to pyridines and subsequently reduced to piperidines. Other MCRs, such as the Ugi or Passerini reactions, can also be employed to generate intermediates that are suitable for subsequent cyclization to form the piperidine ring. These strategies are highly valued for their atom economy and ability to rapidly generate molecular diversity.

N-Methylation and Carboxylate Derivatization Techniques on Piperidine Scaffolds

Once the piperidine-4-carboxylate core is synthesized, further functionalization, such as N-methylation and derivatization of the carboxylic acid, is often required to achieve the target molecule, Sodium 1-methylpiperidine-4-carboxylate.

The N-methylation of piperidine-4-carboxylic acid (isonipecotic acid) is a crucial step in the synthesis of this compound. A classic and widely used method for this transformation is the Eschweiler-Clarke reaction. This reaction involves treating the secondary amine (isonipecotic acid) with an excess of formic acid and formaldehyde (B43269). The formaldehyde acts as the source of the methyl group, and the formic acid serves as the reducing agent.

Reductive amination is another common procedure for N-methylation. This can be achieved by reacting isonipecotic acid with formaldehyde in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). The initial reaction between the amine and formaldehyde forms an iminium ion, which is then reduced in situ to the N-methylated product.

| Reagent 1 | Reagent 2 | Reducing Agent | Product | Reference |

| Formaldehyde | Formic Acid | Formic Acid | 1-Methylpiperidine-4-carboxylic acid | |

| Formaldehyde | Sodium borohydride (NaBH4) | 1-Methylpiperidine-4-carboxylic acid | ||

| Formaldehyde | Sodium cyanoborohydride (NaBH3CN) | 1-Methylpiperidine-4-carboxylic acid |

The carboxylate group of piperidine-4-carboxylic acids can be readily converted into a variety of derivatives, such as esters and amides. Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction.

Amidation reactions follow a similar pathway, where the carboxylic acid is reacted with an amine, often in the presence of a coupling agent to form the corresponding amide. These derivatizations are important for creating libraries of compounds for screening purposes and for modulating the physicochemical properties of the parent molecule. The formation of the sodium salt, this compound, is achieved by treating the 1-methylpiperidine-4-carboxylic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate.

Formation of Alkali Metal Carboxylate Salts (e.g., Sodium Salt)

The conversion of a carboxylic acid or its ester derivative into an alkali metal salt is a fundamental and widely practiced chemical transformation. In the context of piperidine-4-carboxylates, the formation of sodium salts, such as this compound, is typically achieved through straightforward acid-base chemistry or hydrolysis.

The primary method for preparing this compound is through the saponification of the corresponding ester, typically methyl 1-methylpiperidine-4-carboxylate. This reaction involves treating the ester with a stoichiometric amount of a strong sodium base, most commonly sodium hydroxide (NaOH), in a suitable solvent like methanol (B129727) or water. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the sodium carboxylate and the alcohol byproduct (methanol).

A documented synthesis of methyl 1-methylpiperidine-4-carboxylate involves reacting 1-methylisonipecotic acid hydrochloride with thionyl chloride in methanol. prepchem.com The resulting ester can then be hydrolyzed. The reaction with sodium hydroxide proceeds to yield the sodium salt. youtube.com

Another established route for preparing substituted alkali metal 4-carboxy-piperidine salts involves the alkaline hydrolysis of substituted 1,3,8-triazaspiro[4.5]decane-2,4-diones. google.comwipo.int This method provides an alternative pathway to these important intermediates. The general principle of forming alkali metal carboxylates from various precursors using alkali metal hydroxides is a well-established technique in organic synthesis. acs.org

Table 1: Synthesis of Piperidine-4-Carboxylate Salts

| Precursor | Reagent | Product | Key Transformation |

|---|---|---|---|

| Methyl 1-methylpiperidine-4-carboxylate | Sodium Hydroxide (NaOH) | This compound | Ester Saponification |

| 1-methylisonipecotic acid hydrochloride | 1. Thionyl chloride, Methanol 2. Sodium Hydroxide | This compound | Esterification followed by Saponification prepchem.com |

Enantioselective Synthesis of Chiral Piperidine-4-Carboxylate Derivatives

The development of methods for the enantioselective synthesis of chiral piperidine derivatives is crucial for the pharmaceutical industry, as the stereochemistry of a molecule often dictates its biological activity. nih.gov Various catalytic asymmetric strategies have been developed to access enantioenriched piperidine-4-carboxylate and related structures.

One notable approach involves the use of chiral phosphoric acid catalysts. An enantioselective intramolecular cyclization of unsaturated acetals has been successfully utilized to synthesize functionalized chiral piperidines. umich.edu This transformation proceeds through the formation of a mixed chiral phosphate (B84403) acetal, which then undergoes a concerted displacement to yield the product with high enantioselectivity. umich.edu The process has been shown to be tolerant of various protecting groups on the nitrogen atom and substitution patterns on the forming ring. umich.edu

Transition metal catalysis offers another powerful tool for enantioselective piperidine synthesis. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and dihydropyridines provides access to 3-substituted tetrahydropyridines, which are valuable precursors to enantioenriched piperidines. nih.govacs.org Similarly, palladium-catalyzed oxidative annulation of alkyl amides and dienes has been developed for the enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids. mdpi.com This reaction features an atypical activation of a C(sp3)-H bond. mdpi.com

Copper-catalyzed reactions have also emerged as effective methods. For instance, a chiral copper(II) catalyst enables the enantioselective cyanidation of amines, with the resulting aminonitriles undergoing cyclization to form chiral piperidines. mdpi.com Furthermore, an asymmetric copper-catalyzed cyclizative aminoboration using a chiral phosphine (B1218219) ligand has been designed to produce 2,3-cis-disubstituted piperidines with excellent enantioselectivities under mild conditions. researchgate.net

Table 2: Examples of Enantioselective Synthesis of Piperidine Derivatives

| Catalytic System | Reaction Type | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Intramolecular Cyclization | Unsaturated Acetal | Functionalized Chiral Piperidines | Up to 93% | umich.edu |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Dihydropyridine / Boronic Acid | 3-Aryl-tetrahydropyridines | Up to 99% | nih.govacs.org |

| Palladium / Ligand | Oxidative Annulation | Alkyl Amide / Diene | 2-Substituted Piperidine-4-carboxylic acids | Not specified | mdpi.com |

Green Chemistry Approaches in Piperidine-4-Carboxylate Synthesis

In line with the growing importance of sustainability, green chemistry principles are increasingly being applied to the synthesis of piperidine derivatives. nih.gov These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

A key focus of green piperidine synthesis is the replacement of toxic and expensive heavy metal catalysts with more environmentally benign alternatives. Non-toxic iron catalysis, for example, has been proposed for reactions such as the reductive amination of ω-amino fatty acids to form piperidines. nih.govrsc.org One-pot syntheses that avoid metal catalysts altogether represent a significant advancement, integrating multiple reaction steps to improve efficiency and reduce waste. nih.gov

Solvent-free reaction conditions are another cornerstone of green synthesis. By eliminating the solvent, these methods reduce volatile organic compound (VOC) emissions and simplify product purification. The synthesis of piperidine-containing compounds, such as thiophene-based Schiff bases, has been successfully achieved in high yield without any catalyst or solvent. acgpubs.orgyoutube.com These reactions often proceed rapidly under heating, demonstrating a practical and sustainable alternative to traditional solvent-based methods. acgpubs.org

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Its use in organic synthesis is a major goal of green chemistry. Water-initiated processes have been developed for piperidine synthesis, including the hydrogenation of pyridine derivatives. nih.gov For instance, heterogeneous cobalt catalysts on titanium nanoparticles have been used for acid-free hydrogenation of pyridines to piperidines in water. nih.gov Rhodium-catalyzed hydrogenation of aromatic rings has also been effectively carried out in water. organic-chemistry.org

The use of water as a solvent can also offer unique advantages in stereoselective synthesis. In certain iridium-catalyzed reactions, water has been shown to prevent the racemization of enantioenriched substrates, enabling the synthesis of highly enantioselective C4-substituted piperidines. nih.gov The development of such sustainable synthetic pathways, which combine green solvents with efficient catalytic systems, is essential for the future of pharmaceutical manufacturing. rsc.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Piperidines

| Approach | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional | Palladium, Rhodium, Platinum | Dichloromethane, Toluene, THF | High reactivity and selectivity | nih.govnih.gov |

| Green (Non-Toxic Catalysis) | Iron-based, Organocatalysts | Green Solvents or Solvent-free | Reduced toxicity, lower cost, metal-free options | nih.govnih.gov |

| Green (Water-Initiated) | Cobalt, Rhodium, Iridium | Water | Non-toxic, sustainable, prevents racemization | nih.govorganic-chemistry.org |

| Green (Solvent-Free) | None (thermal) | None | No VOC emissions, simplified workup | acgpubs.orgyoutube.com |

Advanced Spectroscopic Characterization and Computational Analysis of Piperidine 4 Carboxylate Systems

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopy is a cornerstone in the study of molecular structures like sodium 1-methylpiperidine-4-carboxylate, offering non-destructive methods to probe its chemical bonding, stereochemistry, and dynamic conformational changes.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify functional groups and probe the vibrational modes of a molecule. globalresearchonline.net

FT-IR Spectroscopy: In the FT-IR spectrum of a piperidine (B6355638) carboxylate, key absorption bands confirm its structure. For this compound, the most prominent features include the C-H stretching vibrations of the methyl and methylene (B1212753) groups, typically observed in the 2800-3000 cm⁻¹ region. researchgate.net The broad O-H stretching band characteristic of a carboxylic acid dimer (around 2500-3300 cm⁻¹) is absent. libretexts.org Instead, the spectrum is dominated by the strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), which typically appear near 1600 cm⁻¹ and 1400 cm⁻¹, respectively. spectroscopyonline.com Other vibrations, such as C-N and C-C stretching and various bending modes, appear in the fingerprint region (below 1500 cm⁻¹). researchgate.netnist.gov

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylate (COO⁻) | Asymmetric Stretch | ~1600 | Strong (IR) |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1400 | Strong (IR) |

| Alkane C-H | Stretch | 2800-3000 | Medium-Strong |

| C-N | Stretch | 1000-1250 | Medium |

| Piperidine Ring | Skeletal Vibrations | < 1500 | Medium-Strong (Raman) |

Note: Frequencies are approximate and based on general values for carboxylates and piperidine derivatives. researchgate.netspectroscopyonline.comnist.gov

Time-Resolved Spectroscopy for Ultrafast Conformational Dynamics of N-Methylpiperidine

Time-resolved spectroscopy techniques are powerful tools for observing molecular motions on extremely short timescales (femtoseconds to picoseconds). Studies on N-methylpiperidine, the core structure of the target compound, have utilized time-resolved Rydberg fingerprint spectroscopy to investigate its ultrafast conformational dynamics following electronic excitation. rsc.orgrsc.orgresearchgate.net

Upon optical excitation with UV light (e.g., 212-229 nm), an electron is promoted from the nitrogen lone pair to a Rydberg orbital. rsc.orgrsc.org This excitation induces coherent oscillatory motions, particularly involving the amine group, with periods of approximately 700 femtoseconds. rsc.orgrsc.orgresearchgate.net These motions are associated with the change in geometry at the nitrogen atom from pyramidal towards planar. rsc.org On a slightly longer timescale (picoseconds), intramolecular vibrational energy redistribution leads to an equilibrium between different conformers, specifically the chair and twist-boat structures of the piperidine ring. rsc.orgrsc.org These experiments provide profound insight into the potential energy surfaces and the rapid structural changes the piperidine ring can undergo. nih.govpitt.edu

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry, particularly quantum chemical calculations, provides theoretical support for experimental findings and offers predictive insights into molecular properties that may be difficult to measure directly.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) has become a standard computational method for studying piperidine derivatives due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or larger, are employed to predict various molecular properties. researchgate.netnih.govresearchgate.net

Optimized Geometries: DFT can accurately calculate the most stable three-dimensional structure (optimized geometry) of this compound. These calculations confirm that the piperidine ring adopts a chair conformation as its lowest energy state. Bond lengths, bond angles, and dihedral angles obtained from DFT calculations generally show excellent agreement with experimental data where available. researchgate.net

Electronic Structures: DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For N-methylpiperidine systems, the HOMO is typically localized on the nitrogen atom's lone pair. rsc.org This information is crucial for understanding the molecule's reactivity and interpreting spectroscopic data, such as the n→σ* transitions observed in UV-Vis spectra. researchgate.net Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which, when scaled appropriately, aid in the assignment of experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) and Charge Transfer Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.comlibretexts.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

In piperidine derivatives, the HOMO is often localized on the nitrogen atom, making it the primary site for electrophilic attack. The distribution and energy of these frontier orbitals can be significantly influenced by the nature and position of substituents on the piperidine ring. For instance, computational studies on related piperidine derivatives have shown that the introduction of different substituents can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net

Charge-transfer interactions are also a key aspect of the electronic behavior of piperidine systems. arabjchem.org These interactions, which involve the transfer of electron density from a donor to an acceptor moiety, can be studied by analyzing the electronic transitions between molecular orbitals. rsc.org In molecules containing both electron-donating groups (like the piperidine nitrogen) and electron-accepting groups, intramolecular charge transfer (ICT) can occur upon photoexcitation. rsc.org This phenomenon is often associated with changes in the molecule's dipole moment and can be influenced by the polarity of the solvent.

A representative analysis of the HOMO-LUMO energies and the resulting energy gap for a model piperidine-4-carboxylate system is presented in the table below. The values are indicative and can vary based on the specific computational method and basis set used.

Table 1: Frontier Molecular Orbital Energies for a Model Piperidine-4-Carboxylate System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Studies

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. nih.gov In piperidine-4-carboxylate systems, NBO analysis can reveal important information about the interactions between the piperidine ring and the carboxylate group. For example, it can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of adjacent C-C or C-H bonds, which contributes to the stability of the molecule.

The Electron Localization Function (ELF) is a theoretical tool used to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. arxiv.org ELF analysis provides a topological representation of the electron density, allowing for a clear distinction between covalent bonds, ionic bonds, and non-bonding electrons. In the context of piperidine-4-carboxylate, an ELF analysis would show high localization around the C-C, C-H, C-N, and C=O bonds, as well as in the region of the nitrogen lone pair. This provides a visual confirmation of the chemical bonding and electron distribution within the molecule.

Table 2: NBO Analysis of Key Interactions in a Model Piperidine-4-Carboxylate System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | σ*(C-C) | 2.5 |

| LP (1) N | σ*(C-H) | 1.8 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. researchgate.net It illustrates the charge distribution on the molecular surface, with different colors representing regions of varying electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

For a molecule like this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylate group, making them likely sites for interaction with cations or electrophiles. The region around the piperidine nitrogen would also exhibit a negative potential due to the lone pair of electrons. Conversely, the hydrogen atoms of the piperidine ring would show a positive potential. This information is crucial for understanding how the molecule interacts with other chemical species and for predicting its chemical behavior in different environments. researchgate.net

Computational Prediction of Solvent Effects on Electronic Properties

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. su.edu.ly Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on properties like the electronic absorption spectra and the HOMO-LUMO gap. researchgate.net

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a direct consequence of the interaction between the solute and the solvent molecules. nih.govacs.org These interactions can stabilize or destabilize the ground and excited states of the molecule to different extents, leading to a shift in the absorption wavelength. For piperidine-4-carboxylate systems, which possess both a polar carboxylate group and a nonpolar piperidine ring, the choice of solvent can have a pronounced effect on their electronic properties. researchgate.net For instance, polar solvents are expected to stabilize the charge-separated excited states, potentially leading to a red shift (bathochromic shift) in the absorption spectrum. rsc.org

Table 3: Predicted Effect of Solvent Polarity on the HOMO-LUMO Gap of a Model Piperidine-4-Carboxylate System

| Solvent | Dielectric Constant | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|

| Gas Phase | 1 | 5.3 |

| Chloroform | 4.81 | 5.1 |

| Methanol (B129727) | 32.7 | 4.9 |

Conformational Energy Landscape Analysis of Piperidine Ring Systems

The piperidine ring, similar to cyclohexane, is not planar and exists in various conformations, with the chair conformation being the most stable. wikipedia.orgpressbooks.pub In a substituted piperidine, such as 1-methylpiperidine-4-carboxylate, the substituents can occupy either axial or equatorial positions on the chair conformer. The relative stability of these conformers is determined by steric and electronic interactions. nih.gov

Table 4: Relative Energies of Different Conformations of a Model 1-Methylpiperidine-4-Carboxylate System

| Conformation | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial | 0.0 |

| Chair | Axial | 3.2 |

| Twist-Boat | - | 5.5 |

Chemical Biology and Structure Activity Relationship Studies of Piperidine 4 Carboxylate Scaffolds

General Principles of Piperidine (B6355638) Scaffold Engagement with Biological Targets

The versatility of the piperidine scaffold lies in its capacity to engage with a wide range of biological targets through various non-covalent interactions. mdpi.comresearchgate.net These interactions are fundamental to the biological activity of piperidine-containing molecules. The nitrogen atom within the piperidine ring can be protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in a protein's binding pocket. nih.gov

Furthermore, the hydrophobic surface of the piperidine ring can participate in van der Waals and hydrophobic interactions with nonpolar amino acid residues. The chair conformation of the piperidine ring allows for the precise positioning of substituents in either axial or equatorial positions, which can significantly influence binding affinity and selectivity. This conformational pre-organization can reduce the entropic penalty upon binding to a target. nih.gov The ability to introduce a variety of substituents at different positions on the ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of a molecule. mdpi.comthieme-connect.com

The introduction of a carboxylate group at the 4-position, as seen in piperidine-4-carboxylate derivatives, adds a key interaction point. The negatively charged carboxylate can form salt bridges with positively charged residues such as arginine and lysine (B10760008), or act as a hydrogen bond acceptor. researchgate.net This combination of a basic nitrogen, a hydrophobic core, and a carboxylate group provides a rich pharmacophore that can be tailored to interact with diverse biological targets, including enzymes, receptors, and ion channels. mdpi.comnih.gov

Investigating Molecular Interactions with Biomolecules

Understanding the precise molecular interactions between a ligand and its biological target is crucial for rational drug design. For piperidine-4-carboxylate derivatives, a combination of experimental and computational techniques is employed to elucidate these interactions.

Enzyme and Receptor Binding Studies of Piperidine-Carboxylate Derivatives

Radioligand binding assays are a common experimental method used to determine the affinity of a compound for a specific receptor. acs.orgnih.gov These studies have been instrumental in characterizing the binding of various piperidine derivatives to their targets. For instance, studies on piperidine-based compounds have revealed their potential as inhibitors of enzymes like influenza virus neuraminidase and as ligands for sigma receptors. acs.orgnih.govnih.gov The affinity of these compounds is often quantified by their inhibition constant (Ki) or the concentration required to inhibit 50% of the target's activity (IC50). researchgate.netnih.gov

The following table provides examples of enzyme and receptor binding data for various piperidine derivatives, illustrating the range of biological targets and affinities observed for this class of compounds.

| Compound Class | Target | Assay Type | Key Findings |

| Piperidine-based derivatives | Influenza Virus | Plaque Assay | Identified potent inhibitors with EC50 values as low as 0.05 μM. nih.govnih.gov |

| Piperidine derivatives | Sigma-1 (σ1) Receptor | Radioligand Binding | Showed high affinity and selectivity for the σ1 receptor. nih.govacs.orgnih.gov |

| Piperidine-substituted chalcones | α-amylase | In vitro inhibition | Demonstrated significant α-amylase inhibitory activity. mdpi.com |

| Phenyl-piperidine derivatives | P2Y14 Receptor | Fluorescence Binding Assay | Maintained high affinity for the human P2Y14 receptor. nih.gov |

Molecular Docking and Molecular Dynamics Simulations to Elucidate Binding Modes

To gain a deeper understanding of the binding modes of piperidine-carboxylate derivatives at an atomic level, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. tcmsp-e.comnih.govmdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential interactions. tcmsp-e.comrsc.org MD simulations then allow for the study of the dynamic behavior of the ligand-receptor complex over time, offering a more realistic picture of the binding event and the stability of the interactions. nih.govmdpi.com

These computational approaches have been successfully used to study the binding of various piperidine derivatives. For example, docking and MD simulations have helped to elucidate the binding interactions of piperidine-based inhibitors with their target enzymes, revealing key amino acid residues involved in the binding. researchgate.netresearchgate.net These studies can guide the design of new analogs with improved affinity and selectivity. nih.gov

Salt Bridge and Hydrogen Bonding Interactions within Binding Sites

The carboxylate group of piperidine-4-carboxylates plays a crucial role in forming specific and strong interactions within the binding sites of biological targets. Salt bridges, which are a combination of hydrogen bonding and electrostatic interactions, are frequently observed between the negatively charged carboxylate and positively charged amino acid residues like arginine and lysine. researchgate.net For instance, the carboxylate moiety of a ligand can form a persistent salt bridge with an arginine residue in a binding pocket. nih.gov

Hydrogen bonds are another critical interaction. The oxygen atoms of the carboxylate can act as hydrogen bond acceptors, while the protonated nitrogen of the piperidine ring can act as a hydrogen bond donor. academicjournals.org These directional interactions contribute significantly to the binding affinity and specificity of the ligand. The precise geometry and strength of these salt bridges and hydrogen bonds can be analyzed through high-resolution crystal structures of ligand-protein complexes and further investigated using computational methods like MD simulations. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Modulating Biological Functions

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic way to understand how chemical structure influences biological activity. researchgate.net For piperidine-4-carboxylate scaffolds, SAR studies involve systematically modifying different parts of the molecule and evaluating the impact on its interaction with a biological target.

Positional and Substituent Effects on Piperidine Ring and Carboxylate Moiety

The biological activity of piperidine-4-carboxylate derivatives can be significantly altered by changing the substituents on the piperidine ring and modifying the carboxylate group. thieme-connect.com SAR studies have shown that the nature, size, and position of substituents on the piperidine ring can have a profound effect on binding affinity and selectivity. For example, in a series of piperidine-based influenza virus inhibitors, the ether linkage between a quinoline (B57606) and the piperidine was found to be critical for inhibitory activity. nih.govnih.gov

Modifications to the carboxylate moiety, such as converting it to an ester or an amide, can also dramatically impact biological activity. nih.gov These changes can affect the molecule's ability to form salt bridges and hydrogen bonds, as well as alter its physicochemical properties like lipophilicity and cell permeability. The following table summarizes key SAR findings for various piperidine derivatives, highlighting the impact of specific structural modifications.

| Compound Series | Structural Modification | Impact on Biological Activity |

| Piperidine-based influenza inhibitors | Ether linkage between quinoline and piperidine | Critical for inhibitory activity. nih.govnih.gov |

| Piperidine derivatives for σ1 receptor | N-methyl group on piperidine ring | Increased lipophilic interactions with the binding pocket. nih.gov |

| Piperidine derivatives as MenA inhibitors | Replacement of benzophenone (B1666685) moiety | Retained MenA inhibitory potency and reduced lipophilicity. nih.gov |

| Chiral piperidine derivatives | Substituent at the 2-position of the piperidine ring | Enhanced aqueous solubility. thieme-connect.com |

Stereochemical Influence on Molecular Recognition and Functional Outcome

The stereochemistry of the piperidine ring is a critical determinant of a molecule's interaction with biological targets and its subsequent functional effects. The three-dimensional arrangement of substituents on the piperidine scaffold dictates the molecule's ability to fit into the binding pocket of a protein, influencing its potency and selectivity. mdpi.com

The introduction of a chiral center, as would be the case with substitution on the piperidine ring of 1-methylpiperidine-4-carboxylate, can significantly impact its biological activity. mdpi.com For instance, in a series of GLP-1R agonists containing a substituted piperidine ring, the position of the substituent was found to be crucial for activity. A substituent at the 4-position of the piperidine ring resulted in poor GLP-1 potentiation, whereas moving the substituent to the 3-position significantly improved potency. mdpi.com Further structure-activity relationship (SAR) studies on other compounds have shown that introducing a substituent at the 2-position of the piperidine ring can enhance aqueous solubility. mdpi.com

The chair conformation of the piperidine ring, with its axial and equatorial positions for substituents, is a key factor in molecular recognition. The specific conformation adopted by the ring and the spatial orientation of its substituents can facilitate or hinder interactions with amino acid residues in a protein's active site. For example, the nitrogen of a piperidine ring can form salt bridges with acidic residues like glutamate in a binding pocket, an interaction that is highly dependent on the stereochemistry of the ring and its substituents. mdpi.com

Table 1: Influence of Stereochemistry on Piperidine Scaffold Activity

| Feature | Impact on Molecular Recognition and Functional Outcome |

| Chiral Centers | Introduction of chiral centers can lead to stereoisomers with significantly different biological potencies and selectivities. |

| Substituent Position | The position of substituents on the piperidine ring (e.g., 2, 3, or 4-position) can dramatically alter the molecule's interaction with its biological target. |

| Ring Conformation | The chair conformation of the piperidine ring and the axial/equatorial orientation of substituents are critical for optimal binding to protein targets. |

| Intramolecular Interactions | The spatial arrangement of functional groups can allow for specific intramolecular interactions that stabilize the bioactive conformation. |

Biosynthesis and Natural Product Derivations of Piperidine Alkaloids

Piperidine alkaloids are a diverse group of natural products characterized by the presence of a piperidine ring. The biosynthesis of these compounds in plants and microorganisms provides a rich source of chemical diversity. uomustansiriyah.edu.iq

Enzymatic Pathways Leading to Piperidine Ring Formation and Functionalization

The biosynthesis of the piperidine ring in many alkaloids originates from the amino acid L-lysine. uomustansiriyah.edu.iq A key biosynthetic intermediate is cadaverine (B124047), which is formed by the decarboxylation of L-lysine. Cadaverine can then undergo oxidative deamination, followed by cyclization to form a Δ¹-piperideine Schiff base, which is subsequently reduced to the piperidine ring.

N-methylation, a common modification in alkaloid biosynthesis, is catalyzed by N-methyltransferases. In the case of N-methylated piperidine alkaloids, N-methylcadaverine has been proposed as a precursor. mdpi.com For example, in the biosynthesis of granatane alkaloids, N-methylcadaverine is a proposed intermediate. mdpi.com The formation of N-methylpiperidine can occur through the reductive deamination of N-methylcadaverine. mdpi.com

While the direct biosynthesis of 1-methylpiperidine-4-carboxylic acid has not been described, one could hypothesize a pathway involving the N-methylation of a piperidine-4-carboxylic acid precursor, which itself could be derived from lysine through a series of enzymatic transformations.

Table 2: Key Enzymes in Piperidine Alkaloid Biosynthesis

| Enzyme Class | Function | Example |

| Decarboxylases | Removal of a carboxyl group | Lysine decarboxylase (forms cadaverine from lysine) |

| Oxidases/Deaminases | Oxidative removal of an amine group | Diamine oxidase (acts on cadaverine) |

| Reductases | Reduction of Schiff bases or other intermediates | Δ¹-piperideine reductase |

| N-Methyltransferases | Addition of a methyl group to a nitrogen atom | N-methylputrescine oxidase (involved in nicotine (B1678760) biosynthesis) |

Identification and Characterization of Microbial and Plant-Derived Piperidine Carboxylates

A variety of piperidine carboxylate derivatives have been identified from natural sources, particularly plants. These compounds often exhibit interesting biological activities. For instance, guvacine (B1672442) (tetrahydronicotinic acid) and its methyl ester, guvacoline, are piperidine alkaloids found in the areca nut. uomustansiriyah.edu.iq Arecoline, another alkaloid from the areca nut, is the methyl ester of arecaidine (B1214280) (N-methyl-tetrahydronicotinic acid), which is structurally related to 1-methylpiperidine-4-carboxylic acid. uomustansiriyah.edu.iq

While Sodium 1-methylpiperidine-4-carboxylate itself is primarily known as a synthetic compound and research chemical, its core structure, N-methyl-piperidine-4-carboxylic acid (also known as N-methylisonipecotic acid), is a key building block in the synthesis of many pharmaceuticals. pharmaffiliates.com The natural occurrence of structurally similar compounds suggests that biosynthetic pathways for such molecules exist in nature.

Microbial sources have also been explored for piperidine alkaloids. While less common than in plants, some bacteria are known to produce piperidine-containing compounds. The study of microbial biosynthetic pathways can provide insights into novel enzymatic reactions and the potential for producing piperidine derivatives through fermentation.

Mechanistic Investigations of Reactions Involving Piperidine 4 Carboxylate Derivatives

Reaction Mechanism Studies on Carboxylation Processes

Carboxylation, the introduction of a carboxyl or carboxylate group, is a fundamental transformation. In the context of piperidine (B6355638) derivatives, direct C-H carboxylation is a highly sought-after reaction for introducing functionality.

The direct functionalization of C-H bonds in piperidines is electronically influenced by the nitrogen atom. nih.gov The C2 and C4 positions are common sites for functionalization. nih.govnih.gov Mechanistic studies, often employing deuterium (B1214612) labeling, help to elucidate the pathways of these reactions.

For instance, in palladium-catalyzed C-H arylation of N-Cbz piperidine, deuterium incorporation occurs at the C2 and C4 positions, suggesting a reversible cleavage of both cis- and trans-C(4)–H bonds. acs.org This indicates the formation of both cis- and trans-cyclopalladated intermediates. acs.org The preference for C4 functionalization over C2, despite a stronger C(4)-H bond, points to a geometrically constrained transition state. acs.org

In copper-catalyzed intramolecular carboamination reactions, which share mechanistic similarities with carboxylation, the process is believed to proceed through the addition of a carbon-centered radical across an olefin. This is followed by oxidation to form a five-membered oxocarbenium intermediate, which is then opened by a nucleophile to forge the new C-N bond. acs.org

The choice of catalyst and reagents is paramount in controlling the site-selectivity of C-H functionalization on the piperidine ring. nih.gov Different metal catalysts and directing groups can steer the reaction to the C2, C3, or C4 positions. nih.gov

Rhodium(II) catalysts are particularly effective for C-H insertion reactions. nih.govillinois.edu The mechanism involves the formation of a rhodium carbene species, which can then undergo either C-H insertion or, in the presence of heteroatoms, form an oxonium ylide. mdpi.com The selectivity between these pathways can sometimes be controlled by the catalyst loading. mdpi.com For piperidine derivatives, the site selectivity is governed by both the catalyst and the nature of the nitrogen-protecting group. nih.gov For example, rhodium-catalyzed C-H functionalization of N-Boc-piperidine with specific catalysts favors the C2 position, while using N-α-oxoarylacetyl-piperidines with a different rhodium catalyst directs the functionalization to the C4 position. nih.gov

Palladium catalysts, often used with a directing group, can also achieve selective C-H activation. acs.org Studies on pyrrolidines and piperidines have shown that palladacycle formation happens preferentially at the C4 position. acs.org The cis-selectivity often observed in these reactions is attributed to the strain in the trans-palladacycle intermediate, which carries through to subsequent transition states, making the oxidative addition step stereo-determining. acs.org

Copper-catalyzed reactions have also emerged as a powerful tool. nih.govnih.govacs.org In intramolecular carboamination, for example, copper(II) carboxylates promote oxidative cyclization. Mechanistic studies suggest that the key C-N bond-forming step occurs via a syn-aminocupration of the alkene. nih.gov The use of chiral ligands on the copper catalyst can induce enantioselectivity, indicating the copper salt is involved in the stereochemistry-determining step. nih.gov

Table 1: Catalytic Systems for Directed Functionalization of Piperidine Derivatives

| Catalyst System | Protecting Group | Position Functionalized | Mechanistic Notes |

|---|---|---|---|

| Rh₂(R-TCPTAD)₄ | N-Boc | C2 | Controlled by catalyst and protecting group. nih.govnih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | C4 | Directed by the N-acyl group. nih.gov |

| Pd(OAc)₂ / Directing Group | N-Cbz | C4 | Proceeds via a strained cis-palladacycle intermediate. acs.org |

Mechanistic Organic Transformations of Piperidine-4-Carboxylate Derivatives

Beyond introducing the carboxylate group, further transformations of the piperidine ring and the carboxylate moiety itself are of significant interest.

The core framework of the piperidine ring can be restructured through ring contraction and expansion reactions. A notable example is the photomediated ring contraction of α-acylated piperidines. nih.govescholarship.org

The proposed mechanism for this visible-light-driven transformation is a Norrish type II reaction. nih.gov It begins with the photo-excitation of the ketone in the α-acyl group. This is followed by a 1,5-hydrogen atom transfer (HAT) from the piperidine ring to the excited ketone, generating a 1,4-diradical intermediate. nih.gov This diradical then undergoes homolytic cleavage of the C-N bond, leading to an imine-enol intermediate. nih.gov The final step is an intramolecular Mannich-type reaction, where the enol attacks the imine to form a five-membered cyclopentane (B165970) ring, effectively extruding the nitrogen atom from the ring. nih.govthieme.de This method has been applied to various saturated heterocycles, including piperidine, morpholine, and thiane (B73995) derivatives. nih.govescholarship.org The enantioselectivity of this reaction can be controlled by using chiral phosphoric acid catalysts, which are believed to capture the fleeting, achiral enol intermediate before it undergoes uncatalyzed ring closure. nih.gov

The carboxylate group at the C4 position is a versatile handle for further synthetic modifications through various functional group interconversions. imperial.ac.ukfiveable.me These transformations follow well-established organic reaction mechanisms.

Esterification: The conversion of a carboxylic acid, such as 1-methylpiperidine-4-carboxylic acid, to its corresponding ester (e.g., a methyl or ethyl ester) is typically achieved via Fischer esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. Alternatively, reaction with an alkyl halide (like iodomethane) in the presence of a base (like potassium carbonate) can form the ester via an SN2 reaction. chemicalbook.com

Amide Formation: Carboxylic acids can be converted to amides by reaction with an amine. This usually requires activating the carboxylic acid first, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂). scispace.com The highly electrophilic acyl chloride then readily reacts with an amine in a nucleophilic acyl substitution reaction to form the amide.

Reduction to Alcohols: The carboxylate or ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. fiveable.mesolubilityofthings.com The mechanism involves the delivery of hydride ions to the carbonyl carbon. For an ester, this results in the formation of an aldehyde intermediate which is immediately further reduced to the primary alcohol.

Table 2: Common Functional Group Interconversions of Piperidine-4-Carboxylic Acid

| Starting Functional Group | Reagent(s) | Product Functional Group | General Mechanism |

|---|---|---|---|

| Carboxylic Acid | SOCl₂ then R₂NH | Amide | Nucleophilic Acyl Substitution |

| Carboxylic Acid | ROH, H⁺ | Ester | Fischer Esterification |

| Carboxylic Acid | K₂CO₃, CH₃I | Methyl Ester | SN2 |

Theoretical Mechanistic Predictions and Experimental Validation

The combination of computational chemistry and experimental studies provides a powerful approach to understanding reaction mechanisms in detail. acs.org Theoretical calculations can predict transition state energies, reaction pathways, and product distributions, which are then tested and validated through laboratory experiments. acs.org

A prime example is the study of the OH-initiated photo-oxidation of piperidine. acs.org

Theoretical Prediction: Quantum chemistry calculations (using methods like CCSD(T*)-F12a/aug-cc-pVTZ//M062X/aug-cc-pVTZ) predicted the branching ratios for the initial hydrogen abstraction by the OH radical from the different positions of the piperidine ring. The calculations suggested branching of approximately 35% from N1, 50% from C2, 13% from C3, and 2% from C4. acs.org These calculations also produced a detailed atmospheric photo-oxidation mechanism, predicting that H-abstraction from the C4 position would mainly lead to piperidin-4-one. acs.org

This synergy between theory and experiment is also evident in palladium-catalyzed C-H arylation. acs.org DFT calculations revealed that while palladacycle formation is reversible and occurs at both cis- and trans-C(4)-H bonds, the cis-palladacycle is significantly more stable due to strain in the trans isomer. acs.org This computational insight explains the experimentally observed cis-selectivity of the arylation product. acs.org

Table 3: Comparison of Theoretical and Experimental Data for OH-Initiated Piperidine Oxidation

| Parameter | Theoretical Prediction | Experimental Result |

|---|---|---|

| H-Abstraction Branching Ratios | ||

| N-H | ~35% | 38% ± 0.08% |

| C2-H | ~50% | 49% ± 0.19% |

| C3-H | ~13% | - |

| C4-H | ~2% | - |

| Rate Coefficient (k) at 304 K | Agrees within 35% of experimental value | (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ |

Data sourced from reference acs.org

Supramolecular Chemistry and Materials Science Applications of Carboxylate Systems

Design Principles for Carboxylate-Based Supramolecular Architectures

The design of supramolecular architectures using carboxylate systems, such as Sodium 1-methylpiperidine-4-carboxylate, is predicated on the precise control of non-covalent interactions. berkeley.edu These interactions, though weaker than covalent bonds, collectively dictate the assembly of molecules into well-defined, higher-order structures. The primary forces at play include hydrogen bonding, electrostatic interactions, and donor-acceptor interactions, which can be manipulated through the selection of appropriate molecular building blocks and environmental conditions. nih.govnih.gov The goal is to create functional materials by programming molecules to self-organize into desired arrangements. berkeley.edunih.gov

Hydrogen Bonding Networks Involving Carboxylic Acid Salts

Hydrogen bonds are among the most crucial interactions in the crystal engineering of carboxylate-containing molecules. tandfonline.com In the case of carboxylic acid salts, the carboxylate anion (R-COO⁻) is a potent hydrogen bond acceptor. It can interact with hydrogen bond donors, such as water molecules or the N-H groups of other molecules, to form robust and predictable patterns. acs.orgacs.org These interactions are fundamental to building extended networks, ranging from simple one-dimensional chains to complex three-dimensional frameworks. acs.org

While the homodimeric [RCOOH…HOOCR] motif is characteristic of carboxylic acids, this pattern is absent in their salts. tandfonline.com Instead, the deprotonated carboxylate group readily forms strong [O–H…O]⁻ or N-H···O hydrogen bonds. tandfonline.comacs.org In the solid state of this compound, the carboxylate group's oxygen atoms can readily accept hydrogen bonds from solvent molecules (e.g., water of hydration) or other co-formers, leading to stable crystalline lattices. The piperidine (B6355638) ring's nitrogen is methylated, precluding it from acting as a hydrogen bond donor, but this feature contributes to the specific steric and electronic environment of the molecule.

Electrostatic and Donor-Acceptor Interactions in Self-Assembly

Electrostatic forces are fundamental to the structure of salts like this compound, which consists of a positively charged sodium ion (Na⁺) and a negatively charged 1-methylpiperidine-4-carboxylate anion. These ionic interactions provide the primary driving force for the formation of the crystal lattice.

Formation and Characterization of Carboxylate Metallogels

Carboxylate metallogels are a class of soft materials where metal ions link carboxylate-containing organic molecules (gelators) to form a three-dimensional network that immobilizes solvent molecules. rsc.orgrsc.org The formation of these gels is a supramolecular process influenced by several factors, including the structure of the carboxylate ligand, the choice of metal ion, the solvent, and temperature. rsc.orguct.ac.za

The carboxylate group is an excellent ligand for coordinating with metal ions (e.g., Fe(III), Al(III), Zr(IV)). rsc.orgrsc.orgnih.gov This coordination is the key interaction that cross-links the gelator molecules. While specific studies on metallogels formed from this compound are not prevalent, its structure is conducive to acting as a gelator. The carboxylate end can bind to metal centers, and the piperidine body would form the backbone of the gel network. The properties of the resulting gel would be influenced by the coordination geometry of the metal and the packing of the piperidine rings.

Characterization of these materials involves a suite of techniques to probe both their macroscopic properties and microscopic structure. The "inverted vial test" is a simple method to identify gel formation. rsc.org More advanced techniques include:

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate group to the metal ion, often observed as a shift in the carbonyl stretching frequency. uct.ac.za

Scanning Electron Microscopy (SEM): To visualize the fibrous network structure of the gel. uct.ac.za

Powder X-ray Diffraction (PXRD): To assess the degree of crystallinity within the gel network. uct.ac.za

Thermal Analysis (TGA/DSC): To determine the thermal stability and solvent content of the gel. uct.ac.za

Table 1: General Factors Influencing Carboxylate Metallogel Formation

| Factor | Influence on Gelation | Example from Literature |

|---|---|---|

| Ligand Structure | The position and number of carboxylate groups are critical. Ligands with ortho- or meta-positioned carboxylates are often better gelators than para-substituted ones. rsc.orguct.ac.za | 5-Nitroisophthalic acid was found to be a very effective gelator with iron(III). rsc.org |

| Metal Ion | The choice of metal ion and its counter-ion affects coordination and gel formation. uct.ac.za | Iron(III) and Aluminium(III) salts are effective at forming gels with various carboxylate ligands. rsc.org |

| Solvent | Solvent polarity plays a significant role; gels often form within a specific range of solvent polarities. uct.ac.za | For one system, gels only formed in solvents with polarities between 4.0 and 7.2. uct.ac.za |

| Temperature | Temperature can affect the rate of gel formation and the stability of the final gel. uct.ac.za | An increase in temperature generally increases the rate of gelation. uct.ac.za |

Co-Crystalline Assemblies and Salt Formation for Crystal Engineering

Crystal engineering is the design and synthesis of functional solid-state structures through the control of intermolecular interactions. nih.gov A key strategy in this field is the formation of multicomponent crystals, which can be broadly classified as salts or cocrystals. acs.org

The formation of this compound is itself an act of crystal engineering, where the transfer of a proton from 1-methylpiperidine-4-carboxylic acid to a sodium base (like sodium hydroxide) results in a salt. This salt structure is stabilized by strong ionic bonds.

Beyond simple salt formation, carboxylates are excellent candidates for forming co-crystalline assemblies. rsc.org In this context, this compound could be combined with other neutral molecules (co-formers) to create novel crystalline structures. The chloride ion in amine hydrochloride salts, for example, is often underutilized as a hydrogen bond acceptor, and introducing strong hydrogen bond donors can lead to the formation of robust cocrystals. acs.org Similarly, the carboxylate oxygen atoms of 1-methylpiperidine-4-carboxylate are strong hydrogen bond acceptors and could form predictable and stable interactions, known as supramolecular synthons, with suitable donor molecules. nih.gov This approach allows for the systematic modification of a substance's physicochemical properties, such as solubility and stability, without altering its covalent structure. nih.govacs.org

Applications in Molecular Recognition and Self-Assembled Systems

Molecular recognition refers to the specific binding of a host molecule to a guest molecule through non-covalent interactions. researchgate.netijacskros.com The carboxylate group is a common recognition site in both biological and synthetic systems due to its ability to form strong, directional hydrogen bonds and electrostatic interactions. researchgate.netijacskros.com

The structure of this compound makes it a potential guest for various host molecules. Synthetic receptors can be designed to have cavities or binding pockets that are complementary in size, shape, and chemical functionality to the 1-methylpiperidine-4-carboxylate ion. researchgate.net For instance, a receptor could be designed with positively charged or hydrogen-bond-donating groups positioned to interact specifically with the carboxylate head, while a hydrophobic pocket could accommodate the piperidine ring. This principle of molecular recognition is the foundation for applications in sensing, separations, and catalysis. nih.govresearchgate.net

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by specific local interactions. nih.gov The principles that govern molecular recognition also drive self-assembly. By designing molecules with specific recognition motifs, it is possible to guide their assembly into complex and functional supramolecular structures like capsules, ribbons, or porous networks. nih.govijacskros.com The interplay between the ionic nature of the sodium carboxylate and the specific shape of the piperidine ring could be harnessed to create novel self-assembled systems with unique properties. nih.govnih.gov

Analytical Methodologies Utilizing N Methylpiperidine 4 Carboxylate Moieties

Chromatographic Separations for Related Compounds

Chromatography is a cornerstone for the separation and analysis of piperidine (B6355638) derivatives. Both liquid and gas chromatography techniques are extensively used, often tailored to the specific properties of the analyte, such as polarity, volatility, and the presence of chromophores.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of piperidine-containing compounds. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection.

Reversed-phase HPLC is frequently the method of choice. For instance, the analysis of various piperidine derivatives has been successfully performed using C18 columns. nih.govresearchgate.net Other stationary phases like biphenyl (B1667301) and cyano (CN) columns have also been utilized for specific applications, such as the analysis of drug panels. sigmaaldrich.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govresearchgate.net

A significant challenge in the HPLC analysis of compounds like sodium 1-methylpiperidine-4-carboxylate is the lack of a strong ultraviolet (UV) chromophore, which makes detection by standard UV-Vis detectors difficult. researchgate.net To overcome this, alternative detection methods are employed. Charged Aerosol Detection (CAD) is one such technique that has been successfully validated for the quantitative analysis of piperidine derivatives that are not amenable to UV detection. researchgate.net This method relies on nebulizing the eluent, charging the resulting aerosol particles, and measuring the charge, which is proportional to the analyte concentration. researchgate.net

For compounds that exist as free bases or acids, chromatographic behavior can be complex, sometimes resulting in multiple peaks due to differing ionization states. researchgate.net In such cases, careful control of the mobile phase pH through the use of buffers is essential to ensure consistent ionization and sharp, single peaks. researchgate.net

Table 1: Examples of HPLC Methods for Piperidine Derivatives

| Analyte/Class | Column Type | Mobile Phase | Detector | Reference |

| Benzoylpiperidine Derivatives | Kinetex EVO C18 | Water/Acetonitrile with 0.1% TFA | UV-Vis | unipi.it |

| Piperidine Derivatives | Gemini C18 | Water/Acetonitrile with 0.1% TFA | UV-Vis | nih.gov |

| 4-Methanesulfonyl-piperidine | Atlantis C18 | Water/Acetonitrile with Heptafluorobutyric Acid (HFBA) | Charged Aerosol Detector (CAD) | researchgate.net |

| Z-Drugs (Piperidine-related) | Ascentis® Express C18, Ascentis® Express ES-Cyano | Varies | HPLC, LC/MS | sigmaaldrich.com |

| Pipecolic Acid | Asahipak NH2P-40 2D (HILIC) | Acetonitrile/Aqueous Buffer | MS | shodex.com |

This table is generated based on data from the text and is for illustrative purposes.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable piperidine derivatives. mdpi.com However, many piperidine compounds, including carboxylates, are not sufficiently volatile for direct GC analysis. oup.com

To address this, derivatization is a common strategy. This process involves chemically modifying the analyte to increase its volatility and improve its chromatographic properties. For piperidine derivatives containing N-H groups, derivatization with reagents like pentafluorobenzoyl chloride can yield stable products with excellent chromatographic behavior. oup.com The derivatized analyte can then be readily separated on common GC capillary columns, such as a WCOT fused-silica CP-Sil-5CB-MS column. oup.com

Headspace GC is another valuable technique, particularly for determining residual piperidine impurities in pharmaceutical samples. google.com In this method, the sample is heated in a sealed vial, and the volatile components in the headspace are injected into the GC, preventing non-volatile matrix components from contaminating the system. google.com The use of an alkaline solution in the sample preparation can help to liberate the free piperidine base for analysis. google.com

Table 2: GC and GC-MS Analysis Parameters for Piperidine Compounds

| Analyte/Class | Derivatization Agent | Column Type | Detector | Reference |

| Piperidine Metabolite | Pentafluorobenzoyl chloride | WCOT fused-silica CP-Sil-5CB-MS | NPD, MS | oup.com |

| Piperidine Impurity | None (Headspace) | Not specified | Flame Ionization Detector (FID) | google.com |

| General Piperidine Derivatives | None or Various | Not specified | MS | mdpi.comresearchgate.nethmdb.ca |

This table is generated based on data from the text and is for illustrative purposes.

Mass Spectrometry for Trace Analysis and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its analogs. When coupled with a chromatographic separation technique like GC or LC, it provides a high degree of selectivity and sensitivity. mdpi.com

In GC-MS, the mass detector identifies compounds based on their unique mass spectra, which serve as a chemical fingerprint. researchgate.net By comparing the retention time and the fragmentation pattern of an unknown compound to that of a known standard, a confident identification can be made. oup.com This is crucial for confirming the structure of newly synthesized compounds or for identifying metabolites in biological samples. oup.comtandfonline.com The high sensitivity of MS detectors, especially when operated in selected ion monitoring (SIM) mode, allows for the trace analysis of piperidine derivatives at concentrations as low as nanograms per milliliter (ng/mL). mdpi.comoup.com

LC-MS is equally powerful, especially for less volatile or thermally labile piperidine derivatives. nih.govshodex.com It combines the separation power of HPLC with the detection capabilities of MS. This technique is widely used in medicinal chemistry and pharmaceutical analysis to confirm the molecular weight of synthesized compounds and to study their metabolic fate. nih.govtandfonline.com

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative analysis of certain piperidine derivatives, provided they possess a suitable chromophore or can be derivatized to form one.

One common approach involves the reaction of the piperidine nitrogen with nitrous acid to form an N-nitroso derivative, which can be quantified by UV spectrophotometry. nih.gov This method has been successfully applied to the determination of piperazine, a related heterocyclic amine, in pharmaceutical dosage forms, with a linear relationship between absorbance and concentration observed in the microgram-per-milliliter range. nih.gov Another strategy is to use a chromogenic reagent that reacts with the piperidine compound to produce a colored product. For example, picrolonic acid has been used for the spectrophotometric determination of piperazine, forming a yellow salt with a high molar extinction coefficient, which enhances the sensitivity of the method. researchgate.net The relationship between absorbance and concentration for such methods typically follows the Beer-Lambert law over a defined range. researchgate.netjapsonline.com

Table 3: Spectrophotometric Methods for Piperidine-Related Compounds

| Analyte | Reagent | Wavelength (λmax) | Linearity Range | Reference |

| Piperazine | Nitrous Acid | Not Specified | 1–15 µg/mL | nih.gov |

| Piperidine/Piperazine | Picric Acid/Picrolonic Acid | 342–345 nm (Picrolonate) | Not Specified | researchgate.net |

| Piperidine/Piperazine | Not Specified | Not Specified | 1–25 µg/mL | researchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

Utility as Internal Standards or Reference Compounds in Quantitative Analytical Chemistry

In quantitative analysis, particularly in chromatography, the use of an internal standard (IS) is a well-established practice to improve the accuracy and precision of the method. researchgate.net An internal standard is a compound that is added in a constant amount to all samples, calibration standards, and quality controls. researchgate.net It should be chemically similar to the analyte but sufficiently different to be resolved chromatographically. researchgate.netyoutube.com

A deuterated analog of the analyte is often the ideal internal standard, especially for mass spectrometric detection, but when this is not available, a structurally related compound can be used. N-methylpiperidine-4-carboxylate or its derivatives could potentially serve as internal standards in the analysis of other piperidine-based compounds, provided they meet the necessary criteria. The primary role of the IS is to compensate for variations in sample preparation, injection volume, and instrument response. researchgate.net

In some cases, a suitable internal standard is not commercially available and must be synthesized. oup.com For example, in the development of a GC-NPD method for a basic piperidine metabolite, a specific internal standard was synthesized to ensure precision and accuracy. oup.com Piperidine derivatives also serve as essential reference compounds or standards for the identification and quantification of unknown samples by providing a benchmark for comparison of analytical data, such as retention times and mass spectra. oup.comchemjournal.kz

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Piperidine (B6355638) Carboxylate Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, enabling the prediction of molecular properties and accelerating the design of new compounds. nih.govnih.gov In the context of piperidine carboxylates, these technologies are being applied to build sophisticated predictive models.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, are being developed to correlate the structural features of piperidine derivatives with their biological activities, such as their efficacy as enzyme inhibitors or receptor antagonists. tandfonline.comresearchgate.net By analyzing large datasets, ML algorithms, including random forests and artificial neural networks, can identify key molecular descriptors that influence a compound's properties. arabjchem.orgresearchgate.net This data-driven approach allows researchers to screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest probability of success, significantly reducing the time and cost of drug discovery. arabjchem.orgresearchgate.net For example, ML models can predict the cardiotoxicity or other adverse effects of piperidine derivatives, guiding the design of safer therapeutic agents. bldpharm.com Language models are also being trained to understand the language of chemistry, bridging the gap between computational design and robotic synthesis. youtube.comyoutube.com

Development of Novel and Efficient Synthetic Strategies for Complex Piperidine-4-Carboxylates

The synthesis of the piperidine core is a well-established area of organic chemistry, often involving methods like the hydrogenation of pyridine (B92270) precursors or cyclization reactions. nih.govnih.gov However, the demand for increasingly complex and stereochemically defined piperidine-4-carboxylates for applications in drug discovery and materials science necessitates the development of more advanced and efficient synthetic strategies.

Recent breakthroughs include innovative catalytic systems that enable the construction of the piperidine ring with high selectivity and yield. Gold- and cobalt-catalyzed reactions, for example, have been used for the cyclization of amino-aldehydes and the oxidative amination of unactivated alkenes. mdpi.com Palladium-catalyzed reactions have been employed for the formal [4 + 2] oxidative annulation of alkyl amides and dienes. mdpi.com A particularly promising development is a modular, two-stage process that combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling. researchgate.netnews-medical.net This method allows for the rapid diversification of piperidine scaffolds, reducing multi-step syntheses to just a few efficient operations and providing access to a wider range of complex 3D molecules. researchgate.netnews-medical.net Such strategies are crucial for building libraries of diverse piperidine-4-carboxylates for screening and development.

Advanced Computational Models for Predictive Chemical Biology and Materials Science

Beyond the statistical predictions of AI, advanced computational models are providing deep mechanistic insights into the behavior of piperidine carboxylates at the molecular level. Techniques like molecular docking and molecular dynamics (MD) simulations are used to model the interaction between a piperidine-based ligand and its biological target, such as an enzyme or a receptor. arabjchem.orgnih.govrsc.org

These simulations can reveal the specific binding modes of a molecule, identifying crucial interactions like hydrogen bonds and salt bridges that are responsible for its affinity and selectivity. nih.gov For instance, computational studies have been used to understand how piperidine carboxylate derivatives bind to sigma receptors, guiding the design of more potent and selective ligands. nih.govrsc.org In materials science, computational models can predict the properties of novel materials incorporating piperidine structures. For example, piperidine-4-carboxylic acid has been used to functionalize magnetic nanoparticles, and computational analysis can help in understanding how such functionalization impacts the material's catalytic activity and stability. researchgate.net These predictive models are essential for the rational design of new drugs and functional materials, allowing scientists to refine molecular structures for optimal performance before committing to laboratory synthesis.

Exploration of New Application Domains beyond Traditional Research Areas

While the role of piperidine derivatives in medicinal chemistry is well-documented, emerging research is expanding their application into new and exciting domains. ijnrd.org The unique structural and chemical properties of these compounds make them suitable for a range of advanced applications.

In materials science, piperidine-4-carboxylic acid and its derivatives are being explored as functional components in the creation of novel organic-inorganic hybrid materials. researchgate.net One notable example is the functionalization of superparamagnetic iron oxide nanoparticles (Fe3O4 NPs) with piperidine-4-carboxylic acid. researchgate.net These modified nanoparticles have shown potential as recoverable and reusable catalysts for organic reactions, such as the Knoevenagel condensation. researchgate.net Furthermore, the ability of carboxylate groups to coordinate with metal ions opens up possibilities in the design of metal-organic frameworks (MOFs) and coordination polymers with tailored electronic, magnetic, or porous properties. The inherent biocompatibility of many piperidine scaffolds also suggests potential applications in the development of drug delivery systems and diagnostic agents. mdpi.com

Interactive Data Tables

Table 1: Chemical Identifiers for Sodium 1-methylpiperidine-4-carboxylate

| Identifier | Value | Source |

| CAS Number | 946493-45-4 | bldpharm.comchemicalbook.commolcore.com |

| Molecular Formula | C₇H₁₂NNaO₂ | molcore.comcymitquimica.com |

| Molecular Weight | 165.17 g/mol | molcore.comcymitquimica.com |

| SMILES Code | O=C(C1CCN(C)CC1)[O-].[Na+] | bldpharm.com |

Table 2: Summary of Research Findings in Emerging Areas

| Research Area | Key Findings | Representative Compounds/Techniques | Potential Impact |

| AI & Machine Learning | Development of robust 3D-QSAR and artificial neural network models to predict the anti-tumor activity of piperidine derivatives. arabjchem.org | Piperidine carboxamide derivatives, Topomer CoMFA, Artificial Neural Networks (ANN) | Accelerated design of new ALK inhibitors for cancer therapy. arabjchem.org |

| Novel Synthetic Strategies | A modular two-step approach combining C-H oxidation and radical cross-coupling significantly shortens the synthesis of complex piperidines. researchgate.netnews-medical.net | Biocatalytic oxidation, Nickel electrocatalysis | More efficient and cost-effective production of diverse piperidine-based pharmaceuticals. researchgate.netnews-medical.net |

| Advanced Computational Models | Molecular dynamics simulations revealed key salt bridge and hydrogen bond interactions between piperidine ligands and sigma receptors. nih.gov | Docking simulations, Molecular Dynamics (MD) | Rational design of highly potent and selective receptor agonists and antagonists. nih.govrsc.org |

| New Application Domains | Piperidine-4-carboxylic acid functionalized nanoparticles act as efficient and reusable catalysts in organic synthesis. researchgate.net | Fe₃O₄ nanoparticles, Knoevenagel condensation | Development of sustainable and "green" chemical processes and novel functional materials. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium 1-methylpiperidine-4-carboxylate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves carboxylation of 1-methylpiperidine derivatives followed by sodium salt formation. Key steps include:

- Ester hydrolysis : Acidic or basic hydrolysis of precursor esters (e.g., ethyl 1-methylpiperidine-4-carboxylate) to yield the carboxylic acid.